molecular formula C14H11FN4O3 B2455614 methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate CAS No. 852451-05-9

methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Cat. No.: B2455614
CAS No.: 852451-05-9
M. Wt: 302.265
InChI Key: BBFKJCDXEQZUMX-UHFFFAOYSA-N
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Description

Methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the fluorophenyl group and the pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

methyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c1-22-12(20)7-18-8-16-13-11(14(18)21)6-17-19(13)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKJCDXEQZUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. This intermediate is further reacted with formamide to introduce the pyrimidine ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Reaction Types and Conditions

The compound undergoes three primary reaction types: oxidation , reduction , and nucleophilic substitution . Key reagents, conditions, and products are summarized in Table 1.

Table 1: Chemical Reactions of Methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Reaction TypeReagents/ConditionsMajor Products FormedKey References
Oxidation KMnO₄ (acidic medium)Carboxylic acid derivatives
Reduction H₂/Pd-C (catalytic hydrogenation)Alcohol or amine derivatives
Nucleophilic Substitution NaOMe/MeOH (SₙAr at fluorophenyl group)Methoxy-substituted analogs

Oxidation

The pyrazolo[3,4-d]pyrimidine core undergoes oxidation at the 4-oxo position when treated with strong oxidizing agents like KMnO₄. This reaction typically converts the ketone group into a carboxylic acid, enhancing water solubility and altering biological activity.

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidine ring’s double bonds, yielding saturated derivatives such as 5,6-dihydropyrazolo[3,4-d]pyrimidines . This modification is critical for modulating pharmacokinetic properties.

Nucleophilic Aromatic Substitution

The electron-deficient 4-fluorophenyl group undergoes SₙAr reactions with nucleophiles (e.g., methoxide). The fluorine atom is replaced by methoxy, yielding 4-methoxyphenyl analogs under mild alkaline conditions .

Comparative Reactivity

Table 2: Reactivity Comparison with Related Pyrazolo[3,4-d]pyrimidines

Compound ModificationsReactivity TrendsObserved Outcomes
Fluorophenyl vs. chlorophenylFluorine enhances SₙAr reactivityFaster substitution with methoxide
Ester vs. amide substituentsEster groups facilitate hydrolysisHigher solubility in polar solvents

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to improve yield and purity. Key parameters include:

  • Temperature: 80–100°C

  • Solvent: Ethanol/water mixtures

  • Catalysts: Piperidine for cyclization steps.

Stability and Degradation

The compound is stable under ambient conditions but degrades in acidic/basic environments:

  • Acidic hydrolysis : Cleaves the ester group to form carboxylic acids.

  • Basic conditions : Promotes ring-opening reactions at the pyrimidine moiety.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is primarily studied for its potential as an anticancer agent and enzyme inhibitor :

  • Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various cancer cell lines. In vitro studies have shown that this compound exhibits anti-proliferative effects against the NCI 60 cancer cell lines, suggesting its potential as a lead compound for developing anticancer therapies .
  • Kinase Inhibition : The compound may act as an inhibitor of kinases such as EGFR (Epidermal Growth Factor Receptor), which is critical in many cancers. Its structure allows it to occupy the ATP-binding site of kinases effectively, thereby inhibiting their activity .

Biological Research

The biological implications of this compound extend to several areas:

  • Enzyme Inhibition : Studies have shown that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit enzymes involved in cell signaling pathways associated with cancer progression and inflammation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed how modifications to the compound's structure can enhance its efficacy and selectivity for specific biological targets .

Industrial Applications

The compound is also being explored for its utility in industrial chemistry:

  • Synthesis of Complex Molecules : As a versatile building block, this compound can be used to synthesize more complex organic compounds, which are valuable in pharmaceutical development .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant anticancer properties against various human cancer cell lines. This compound was among the compounds evaluated, showing promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Kinase Inhibition

In a detailed investigation focusing on kinase inhibitors, this compound was tested for its ability to inhibit EGFR activity. The results indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance binding affinity and selectivity for EGFR over other kinases, thus providing a pathway for more targeted cancer therapies .

Mechanism of Action

The mechanism of action of methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate
  • Methyl 2-(1-(4-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate
  • Methyl 2-(1-(4-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Uniqueness

The presence of the fluorophenyl group in methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for drug development and other applications .

Biological Activity

Methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer therapies. This article reviews its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets. The presence of a fluorophenyl group enhances its hydrophobic interactions, potentially improving binding affinity to target proteins.

Antitumor Activity

Recent studies have demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable antitumor activity. For instance:

  • In vitro studies : One study reported that derivatives of pyrazolo[3,4-d]pyrimidine showed high inhibitory activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatoma) cells. The compound exhibited an IC50 value of 2.24 µM against A549 cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA5492.24
DoxorubicinA5499.20
Compound 7fMCF-71.74

The mechanism by which this compound exhibits its antitumor effects involves several pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to decreased proliferation of cancer cells .
  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound can induce apoptosis in cancer cells at low micromolar concentrations. This is evidenced by increased expression of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic Bcl-2 protein levels .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity:

  • Hydrophobic Substituents : The incorporation of hydrophobic groups like the fluorophenyl moiety enhances the binding affinity to ATP-binding sites in kinases.
  • Functional Groups : Variations in functional groups attached to the scaffold have been linked to changes in potency and selectivity against specific cancer types .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Compound 7f : This compound exhibited remarkable DHFR inhibition and induced apoptosis in MCF-7 breast cancer cells, demonstrating an IC50 value significantly lower than traditional antifolates like methotrexate .
  • Comparative Study : A comparative analysis between various pyrazolo derivatives indicated that structural modifications could lead to enhanced metabolic stability and selectivity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves cyclization of pyrazole precursors with substituted phenyl derivatives. Key steps include:

  • Cyclocondensation : Using 4-fluorophenyl hydrazine and β-keto esters under reflux in ethanol or DMF .
  • Acetylation : Introduction of the acetate group via nucleophilic substitution with methyl chloroacetate in the presence of triethylamine (Et₃N) as a base .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) improves purity (>95%) .
  • Optimization : Reaction temperature (80–100°C) and solvent polarity significantly affect yield (50–70%) .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazolo[3,4-d]pyrimidine core and acetate substituents. Key signals include δ ~8.2 ppm (pyrimidine C-H) and δ ~4.2 ppm (acetate methylene) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ match theoretical molecular weight (e.g., ~370–380 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement of the 4-fluorophenyl and pyrimidine moieties .

Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • Methodological Answer :

  • Kinase Inhibition : Structural analogs show activity against tyrosine kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site inhibition. Assays use recombinant kinases and ATPase activity measurements .
  • Anticancer Activity : In vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) reveal IC₅₀ values in the micromolar range (10–50 µM) .
  • Anti-inflammatory Targets : COX-2 inhibition is assessed via ELISA or fluorometric assays .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorophenyl vs. trifluoromethyl) impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group enhances kinase binding affinity by stabilizing π-π interactions. Replacement with trifluoromethyl (CF₃) increases lipophilicity (logP ~2.5 vs. ~1.8) but may reduce solubility .
  • Bioisosteric Replacements : Substituting the acetate with amide groups (e.g., N-arylacetamide) modulates metabolic stability (tested via microsomal assays) .
  • SAR Table :
SubstituentBiological Activity (IC₅₀)LogP
4-Fluorophenyl12 µM (EGFR)1.8
CF₃8 µM (VEGFR)2.5
Methoxy>50 µM (COX-2)1.2

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation or hydrolysis?

  • Methodological Answer :

  • Oxidation : The pyrimidine ring undergoes epoxidation under strong oxidizing conditions (e.g., m-CPBA in DCM), monitored via TLC or HPLC .
  • Hydrolysis : The ester group is labile in alkaline media (pH >9), forming carboxylic acid derivatives. Stability studies in PBS (pH 7.4 vs. 9.0) quantify degradation rates .

Q. How can contradictory data on bioactivity across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) to validate kinase inhibition .
  • Metabolic Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity trends .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Models interaction with EGFR (PDB: 1M17) highlight hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .

Q. How does the compound’s stability under storage conditions affect experimental reproducibility?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis (ester group) and photodegradation (UV exposure) are primary concerns. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation .
  • Storage Recommendations : Lyophilized samples at -20°C in argon atmosphere maintain >90% purity for 12 months .

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